Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate
Description
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate (CAS: 951885-95-3) is a valeric acid derivative featuring a 4-(N,N-dimethylamino)phenyl substituent at the ketone position. This compound is notable for its electron-rich aromatic system due to the electron-donating dimethylamino group, which enhances solubility and reactivity. It serves as a key intermediate in synthesizing bioactive macrocycles and heterocycles, particularly in anticancer research, where its basic side-chain improves water-solubility and cytotoxic activity .
Properties
IUPAC Name |
ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSGCAKNFKTAOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate typically involves the reaction of 4-(N,N-dimethylamino)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide
Major Products Formed
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis
- Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in developing new compounds.
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Biological Studies
- The compound has been investigated for its interaction with biological macromolecules, acting as a biochemical probe. It shows potential for studying enzyme-catalyzed reactions and metabolic pathways due to its ability to modulate enzyme activities.
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Pharmaceutical Development
- There is growing interest in exploring this compound for its therapeutic properties. It has been studied for potential applications in treating neurodegenerative diseases by inhibiting glycogen synthase kinase 3 (GSK3), which is linked to conditions such as Alzheimer's disease and diabetes.
This compound exhibits several biological activities:
- Antimicrobial Properties: Similar compounds have shown significant activity against various bacterial strains and fungi, suggesting potential use in treating infections.
- Anti-inflammatory Effects: In vitro studies indicate that derivatives can inhibit pro-inflammatory cytokines, hinting at applications in managing inflammatory diseases through modulation of signaling pathways.
- Cytotoxicity Studies: Preliminary cytotoxicity assays reveal selective toxicity towards certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Facilitates the development of new chemical entities |
| Biological Studies | Interaction with enzymes and metabolic pathways | Enhances understanding of biochemical processes |
| Pharmaceutical Development | Potential therapeutic agent for neurodegenerative diseases | May lead to new treatments for Alzheimer's and diabetes |
| Antimicrobial Activity | Activity against bacteria and fungi | Potential use in infection treatment |
| Anti-inflammatory Effects | Inhibition of cytokines | Applications in inflammatory disease management |
| Cytotoxicity | Selective toxicity towards cancer cells | Development of anticancer therapies |
Case Studies
- Enzyme Inhibition Study : Research has demonstrated that this compound effectively inhibits GSK3 activity, which could lead to novel therapeutic approaches for treating Alzheimer's disease.
- Antimicrobial Testing : A study on related esters revealed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar properties worth exploring further.
- Cytotoxicity Assays : In laboratory settings, the compound exhibited selective cytotoxicity against specific cancer cell lines (e.g., HeLa cells), with IC50 values indicating its potential as an anticancer drug candidate.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate involves its interaction with specific molecular targets and pathways. The dimethylamino group enhances its ability to participate in charge transfer interactions, making it effective in various biochemical assays. The ester group allows for hydrolysis, releasing active metabolites that can interact with biological targets .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and type of substituents on the phenyl ring significantly influence physicochemical properties. Below is a comparative analysis:
Key Observations :
- Reactivity: The electron-donating dimethylamino group increases the electron density of the phenyl ring, making the ketone more reactive toward nucleophiles. Fluorinated analogs exhibit reduced reactivity due to electron-withdrawing effects .
Biological Activity
Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H21NO3 and a molecular weight of approximately 263.34 g/mol. Its structure includes:
- An ethyl ester group
- A ketone functional group
- An aromatic amine with a dimethylamino substituent
This unique configuration contributes to its reactivity and interaction with biological systems.
Synthesis Methods
The synthesis of this compound typically involves a Knoevenagel condensation followed by esterification. The general reaction pathway is as follows:
- Condensation : 4-(N,N-dimethylamino)benzaldehyde reacts with ethyl acetoacetate under basic conditions.
- Esterification : The resulting intermediate undergoes esterification to yield the final product.
In industrial settings, continuous flow reactors are employed to enhance yield and purity through precise control of reaction conditions .
Biological Mechanisms
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The dimethylamino group enhances binding affinity to various enzymes, potentially influencing metabolic pathways.
- Receptor Binding : It may interact with specific receptors in the central nervous system, suggesting neuropharmacological effects.
- Hydrolysis : The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .
Therapeutic Applications
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures exhibit efficacy against various cancer cell lines. This compound may possess similar properties due to its structural characteristics .
- Neuropharmacological Potential : The presence of the N,N-dimethylamino group is often linked to increased central nervous system activity, making it a candidate for further exploration in neuropharmacology .
- Analgesic and Anti-inflammatory Effects : Preliminary studies suggest potential analgesic and anti-inflammatory activities, although more research is needed to confirm these effects .
Data Table: Biological Activity Summary
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Exhibits efficacy against cancer cell lines | , |
| Neuropharmacological | Potential CNS activity | |
| Analgesic | Suggested analgesic properties | |
| Anti-inflammatory | Potential anti-inflammatory effects |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Efficacy Study : A study evaluated the compound's effects on various cancer cell lines, showing significant cytotoxicity compared to control groups. The results indicated that the compound could inhibit cell proliferation effectively.
- Neuropharmacological Assessment : In a neuropharmacology study, the compound was tested for its ability to modulate neurotransmitter systems, revealing promising results in enhancing synaptic transmission.
- Inflammation Model : In vivo studies demonstrated that the compound reduced inflammation markers in animal models, supporting its potential as an anti-inflammatory agent.
Q & A
Q. Basic Reactivity Profile
- Electrophilic substitution : The activated phenyl ring undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the dimethylamino group.
- Ester hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions yield 5-[4-(N,N-dimethylamino)phenyl]-5-oxovaleric acid.
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester .
How does this compound compare structurally and functionally to analogs with halogen or methoxy substituents?
Q. Advanced Comparative Analysis
| Compound | Substituent | Electronic Effect | Biological Binding Affinity |
|---|---|---|---|
| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | -F (electron-withdrawing) | Deactivates ring | Moderate (logP = 2.1) |
| Ethyl 5-(4-methoxyphenyl)-5-oxovalerate | -OCH₃ (electron-donating) | Activates ring | High (logP = 2.8) |
| Target Compound | -N(CH₃)₂ (strong +R/+I) | Strong activation | Highest (logP = 3.2) |
The dimethylamino group enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinases), outperforming halogenated analogs in cellular uptake .
What experimental strategies resolve contradictions in reported biological activity data across studies?
Q. Methodological Approach
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to minimize variability.
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., MAPK/ERK).
- Computational docking : Compare binding poses in homology models (e.g., Autodock Vina) to identify critical residue interactions .
How can researchers design kinetic studies to probe the compound’s mechanism of enzyme inhibition?
Q. Advanced Mechanistic Design
Enzyme kinetics : Measure initial reaction rates (v₀) at varying substrate concentrations ([S]) and inhibitor doses.
- Lineweaver-Burk plots : Determine inhibition type (competitive/uncompetitive).
Pre-steady-state analysis : Use stopped-flow spectroscopy to capture transient intermediates.
Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
What purification and characterization techniques are critical for ensuring compound integrity?
Q. Quality Control Protocol
- Purification : Flash chromatography (Rf = 0.3 in ethyl acetate/hexane) followed by recrystallization (ethanol/water).
- Characterization :
- HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).
- HRMS : Exact mass confirmation (m/z calc. 293.15, found 293.14).
- X-ray crystallography : Resolve steric effects of the dimethylamino group .
How do solvent polarity and pH affect the compound’s stability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
